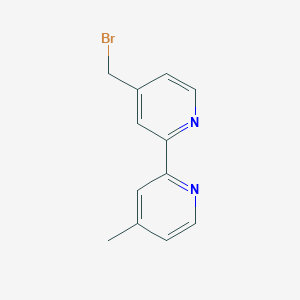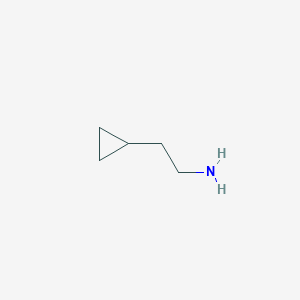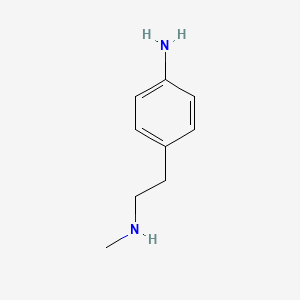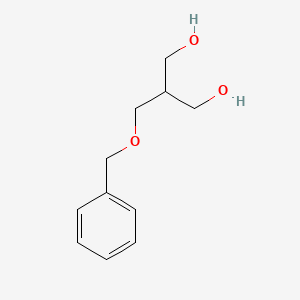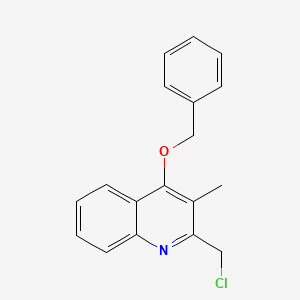
4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The papers provided discuss various quinoline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides involved condensation with hydrazine hydrate, followed by treatment with substituted 2-chloro-3-formyl quinolines under ultrasonic irradiation . Similarly, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was achieved through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . These methods demonstrate the complexity and creativity involved in the synthesis of quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized using various analytical techniques. For example, the structure of a tetrahydroquinoline derivative was confirmed using 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry, and its crystalline form was determined by X-ray powder diffraction . These techniques provide detailed information about the molecular framework and arrangement of atoms within the compounds.
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions, which can be utilized to modify their structure and enhance their biological activities. The synthesis of 4
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline is synthesized through various chemical processes, including substitution, nitration, reduction, cyclization, and chlorination, with its structure confirmed by NMR and MS spectrum techniques (Wang, Wang, Ouyang, Wang, Li, Gao, & Xu, 2015).
Antiplasmodial and Cytotoxicity Evaluation
- This compound has been evaluated for its antiplasmodial activity against Plasmodium falciparum and cytotoxicity assessment on the human HepG2 cell line, showing promising antiplasmodial activity and low cytotoxicity (Gellis, Primas, Hutter, Lanzada, Rémusat, Verhaeghe, Vanelle, & Azas, 2016).
Photophysical Properties and Computational Studies
- New rhenium tricarbonyl complexes based on the bidentate heterocyclic N–N ligands, which include 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline, have been studied for their experimental and computational photophysical properties (Albertino, Garino, Ghiani, Gobetto, Nervi, Salassa, Rosenberg, Sharmin, Viscardi, Buscaino, Croce, & Milanesio, 2007).
Synthesis for Biological Applications
- The compound has been used in the synthesis of structurally novel and intriguing quinoline derivatives, evaluated for in vitro anti-tubercular and anti-bacterial activities (Li, Xu, Li, Gao, & Chen, 2019).
DFT Calculations and NLO Analysis
- DFT (Density Functional Theory) calculations have been performed on derivatives of this compound, investigating equilibrium geometry, total energy, energy of HOMO and LUMO, and nonlinear optical (NLO) properties (Halim & Ibrahim, 2017).
Antioxidant and Antihemolytic Activity
- The compound has been studied in models of oxidative damage to erythrocyte membranes, showing significant antihemolytic effects and influences on the structural stability of erythrocytes (Malakyan, Badzhinyan, Vardevanyan, Grigoryan, Egiazaryan, Avetisyan, Aleksanyan, Ambartsumyan, & Sargsyan, 2009).
Aggregation Enhanced Emission Studies
- Studies on 1,8-naphthalimide derivatives, including this compound, focus on their nanoaggregates and aggregation enhanced emission properties, correlating photophysical properties with molecular interactions (Srivastava, Singh, & Mishra, 2016).
Propriétés
IUPAC Name |
2-(chloromethyl)-3-methyl-4-phenylmethoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-13-17(11-19)20-16-10-6-5-9-15(16)18(13)21-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNAVHVIDBXIJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1CCl)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445516 |
Source


|
| Record name | 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline | |
CAS RN |
356761-10-9 |
Source


|
| Record name | 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)
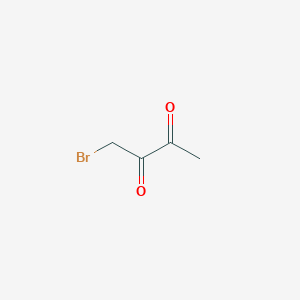
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)


![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)

